

(Tributylstanny)methanol: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(Tributylstanny)methanol*

Cat. No.: B3082698

[Get Quote](#)

Introduction: The Unique Duality of a Versatile Reagent

(Tributylstanny)methanol ($C_{13}H_{30}OSn$) is a cornerstone organometallic reagent in modern organic synthesis, valued for its unique bifunctional nature.^[1] Its structure, featuring a nucleophilic tributylstannyl group covalently bonded to a hydroxymethyl moiety, provides a stable and versatile platform for introducing the hydroxymethyl group into complex organic frameworks.^{[1][2]} This guide offers an in-depth exploration of its synthesis, properties, and critical applications, with a focus on the mechanistic rationale that empowers researchers in drug development and materials science. The primary utility of this compound lies in its function as a robust hydroxymethyl anion equivalent, a synthon that is otherwise synthetically challenging to handle due to its inherent instability.^[1] This capability is most prominently leveraged in palladium-catalyzed cross-coupling reactions, enabling the direct and efficient formation of carbon-carbon bonds.^{[1][3]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. **(Tributylstanny)methanol** is typically a colorless to light yellow, oily liquid, soluble in common organic solvents like chloroform and dichloromethane.^{[3][4]}

Table 1: Physicochemical Properties of **(Tributylstanny)methanol**

Property	Value	Source(s)
CAS Number	27490-33-1	[1]
Molecular Formula	C ₁₃ H ₃₀ OSn	[1][3]
Molecular Weight	321.09 g/mol	[1][3]
Appearance	Colorless to light yellow oily liquid	[3][5]
Boiling Point	110 °C @ 0.01 mmHg (0.01 Torr)	[3][4]
Density	~1.16-1.175 g/cm ³	[5][6]
Solubility	Soluble in chloroform, dichloromethane	[3][4]
pKa (Predicted)	15.10 ± 0.10	[3][4]
Storage Conditions	Store at < -15°C, keep dry	[7]

Spectroscopic Data (¹H NMR):

- ¹H NMR (300 MHz, CDCl₃) δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5). [8]

Synthesis and Purification: A Validated Protocol

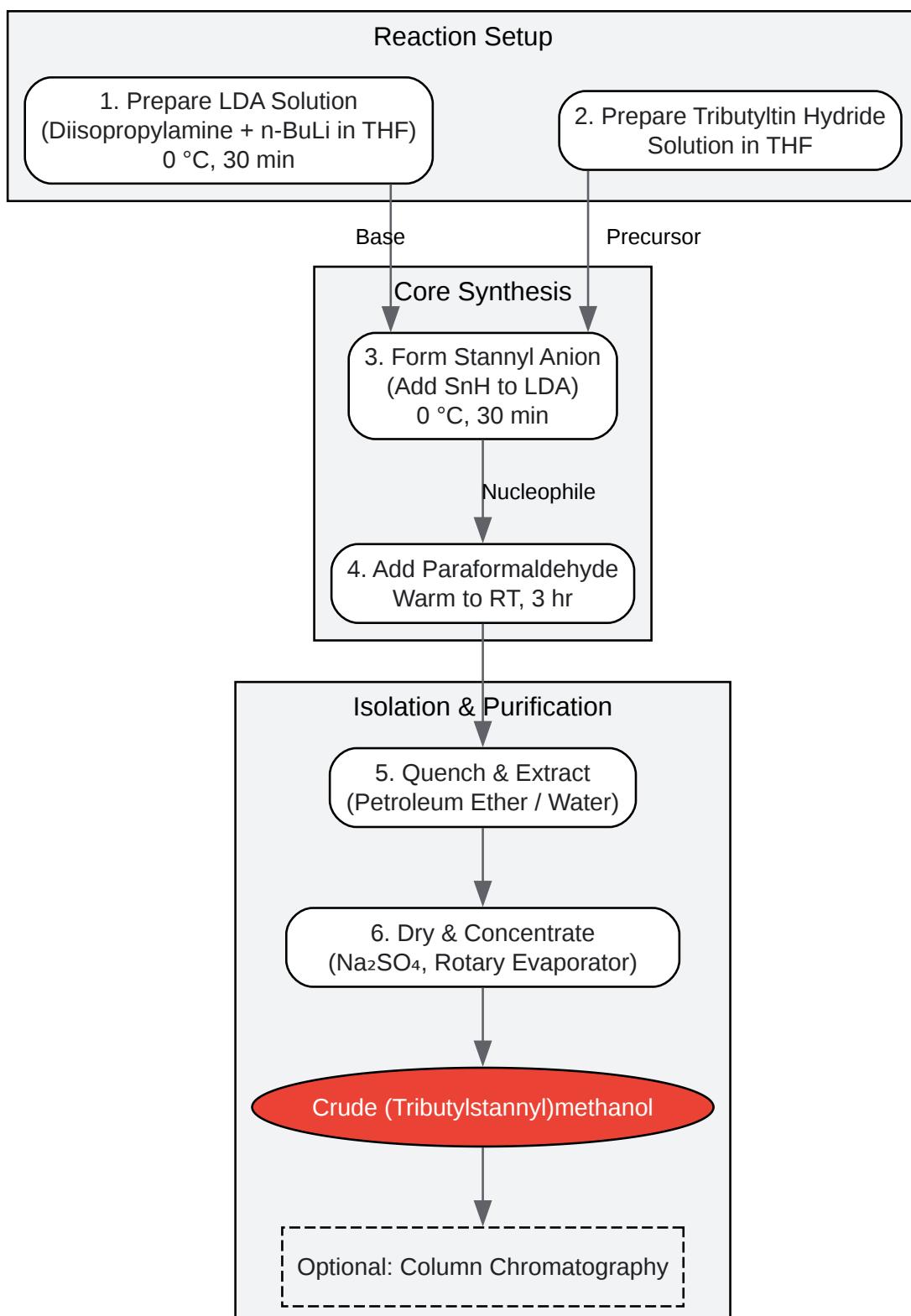
The most reliable and widely cited synthesis of **(Tributylstanny)methanol** involves the reaction of tributyltin hydride with a formaldehyde source, mediated by a strong, non-nucleophilic base. [2][9] The causality behind this choice is the in-situ generation of a tributylstannyl anion, which then acts as a potent nucleophile.

Causality of Experimental Design:

- **Inert Atmosphere:** Organotin compounds, particularly tin hydrides and anions, are highly susceptible to oxidation. [1] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the formation of tin oxide byproducts and ensure high yields.

- **Anhydrous Conditions:** The use of anhydrous solvents (e.g., distilled THF) and reagents is mandatory.[8] The tributylstannyl anion and the n-butyllithium used to generate the base (LDA) are extremely reactive towards protic sources like water.
- **Base Selection:** Lithium diisopropylamide (LDA) is the base of choice. It is strong enough to deprotonate tributyltin hydride but is sterically hindered, which minimizes competitive nucleophilic attack on the formaldehyde source.
- **Work-up Procedure:** The aqueous work-up serves to quench any remaining reactive species. Washing with brine (saturated sodium chloride solution) helps to break up emulsions and remove water from the organic layer before the final drying step.[8][9]

Detailed Laboratory Synthesis Protocol


This protocol is adapted from a standard, peer-reviewed procedure.[8]

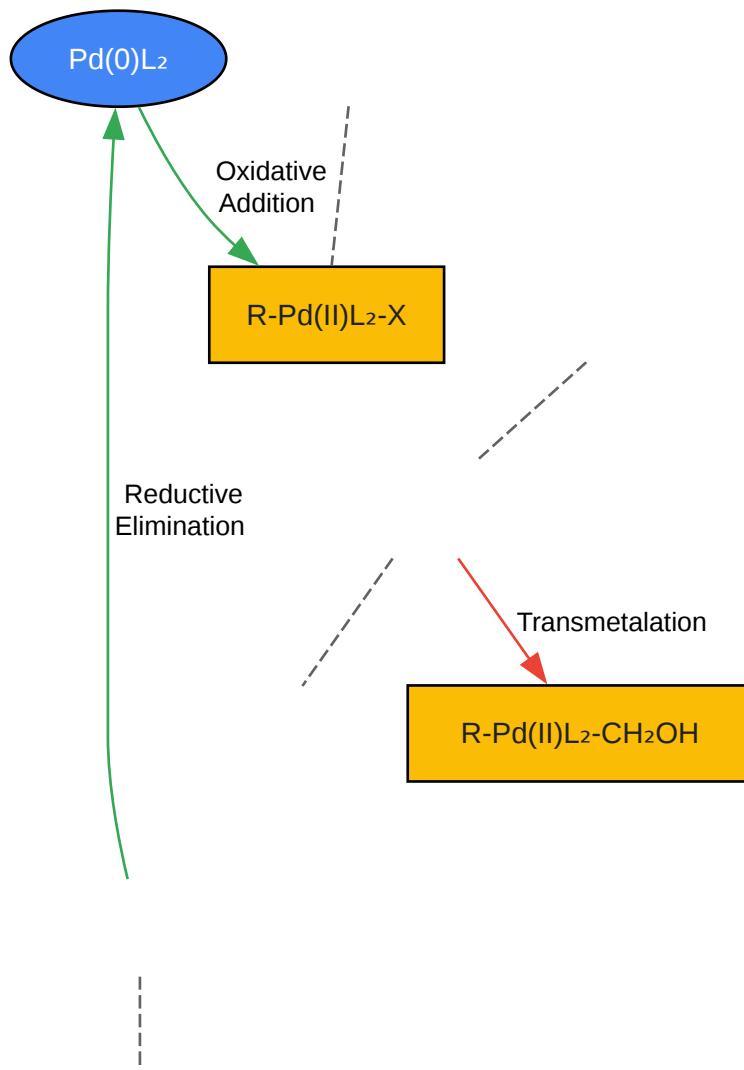
- **Apparatus Setup:** Equip a 500-mL, three-necked, round-bottomed flask with a magnetic stir bar, an argon inlet adapter, and a rubber septum. Ensure all glassware is oven-dried and assembled under a positive pressure of argon.[8]
- **Base Preparation:** Charge the flask with anhydrous tetrahydrofuran (120 mL) and diisopropylamine (13.7 mL, 0.098 mol). Cool the flask to 0 °C using an ice-water bath.[8]
- **Anion Generation:** Slowly add a 1.60 M solution of n-butyllithium in hexane (58.4 mL, 0.093 mol) dropwise via syringe over 15 minutes. After the addition is complete, stir the resulting LDA solution for 30 minutes at 0 °C.[8][9]
- **Stannyl Anion Formation:** In a separate flask, prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous tetrahydrofuran (50 mL). Add this solution dropwise to the LDA mixture over 50 minutes at 0 °C.[8]
- **Reaction with Formaldehyde:** After stirring for an additional 30 minutes, add dry paraformaldehyde (3.57 g, 0.119 mol) in one portion. Remove the ice bath and allow the reaction mixture to stir for 3 hours at room temperature, during which it should become a clear, colorless solution.[8][9]

- Work-up and Extraction: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL). Separate the aqueous layer and extract it once more with petroleum ether (150 mL).[8]
- Final Wash and Drying: Combine the organic layers and wash with saturated sodium chloride solution (200 mL). Dry the organic phase over anhydrous sodium sulfate.[8][9]
- Isolation: Filter the solution and concentrate it under reduced pressure using a rotary evaporator to yield **(Tributylstannylmethanol)** as a colorless oil (~30 g).[8]

Purification

The crude product is often of sufficient purity for subsequent reactions.[8][9] If higher purity is required, the compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[8]

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **(Tributylstannylmethanol)**.

Core Application: The Hydroxymethyl Anion Equivalent in Stille Cross-Coupling

The paramount application of **(Tributylstanny)methanol** is its role as a stable and effective hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.^[1] This transformation enables the direct installation of a primary alcohol, a versatile functional handle, onto various organic electrophiles (e.g., aryl/vinyl halides or triflates).^[1] This method is pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals like carbapenem antibiotics.^{[1][3][9]}

Mechanistic Rationale (Stille Coupling): The catalytic cycle of the Stille reaction is a well-established, self-validating system.

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X) to form a Pd(II) complex.
- **Transmetalation:** This is the key step where the organostannane transfers its organic group to the palladium center. The tributylstanny moiety of **(Tributylstanny)methanol** facilitates the transfer of the hydroxymethyl group (-CH₂OH) to the Pd(II) complex, displacing the halide/triflate and forming a diorganopalladium(II) intermediate. A tin halide salt is generated as a byproduct.
- **Reductive Elimination:** The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (R-CH₂OH) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Stille reaction using **(Tributylstanny)methanol**.

Stereochemical Integrity

A noteworthy aspect for advanced applications is the stereochemical outcome. Studies using enantiomerically pure (S)-tributylstanny[D₁]methanol have demonstrated that the chiral methyl group is transferred in Stille couplings with retention of configuration.[1][10] This high-fidelity transfer underscores the robustness of the reaction mechanism and its utility in stereospecific synthesis.[10]

Further Synthetic Utility and Reactions

Beyond its flagship role in Stille couplings, **(Tributylstanny)methanol** is a versatile intermediate.

- Functional Group Interconversions: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[\[1\]](#)
- Protecting Group Chemistry: The hydroxyl group can be protected, for instance, through methoxymethylation using dimethoxymethane and an acid catalyst, to generate reagents like tributyl[(methoxymethoxy)methyl]stannane.[\[2\]](#)[\[8\]](#) This derivative also serves as a hydroxymethyl anion equivalent.[\[8\]](#)
- Materials Science: It can serve as a modifier or initiator for the synthesis of organotin polymers, imparting properties such as enhanced thermal stability or chemical resistance.[\[3\]](#)

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safety. Organotin compounds are toxic and require careful handling.

- Toxicity: **(Tributylstanny)methanol** is toxic if swallowed and harmful in contact with skin.[\[5\]](#) It causes skin and serious eye irritation.[\[5\]](#) It is also very toxic to aquatic life with long-lasting effects.[\[5\]](#)
- Handling: All manipulations should be performed in a well-ventilated fume hood.[\[6\]](#) Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[\[7\]](#) Avoid inhalation of vapors and any contact with skin or eyes.[\[7\]](#)
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at low temperatures (< -15 °C) to prevent degradation.[\[7\]](#)
- Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous chemical waste.[\[5\]](#) Avoid release to the environment.[\[5\]](#)

Conclusion

(Tributylstannyl)methanol stands out as a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its unique structure allows it to function as a stable and reliable hydroxymethyl anion equivalent, most notably in the powerful Stille cross-coupling reaction. The well-understood and predictable reactivity, coupled with established protocols for its synthesis and handling, ensures its continued and impactful application in the development of novel pharmaceuticals, natural products, and advanced materials.

References

- **(Tributylstannyl)methanol** | 27490-33-1. Benchchem.
- **(Tributylstannyl)methanol** for Organic Synthesis and Polymers. SACH.
- What is the synthesis and purification method of **(TRIBUTYLSTANNYL)METHANOL**? - FAQ. BOC Sciences.
- tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure.
- Buy **(Tributylstannyl)methanol** | 27490-33-1. Smolecule.
- FT154075 - Safety D
- **(Tributylstannyl)methanol** | 27490-33-1. TCI (Shanghai) Development Co., Ltd.
- **(TRIBUTYLSTANNYL)METHANOL** CAS#: 27490-33-1. ChemicalBook.
- Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13.
- **(TRIBUTYLSTANNYL)METHANOL** CAS#: 27490-33-1. ChemicalBook.
- **(Tributylstannyl)methanol** | 27490-33-1 | FT154075. Biosynth.
- Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthesis.
- SAFETY D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Buy **(Tributylstannyl)methanol** | 27490-33-1 [smolecule.com]
- 3. **(Tributylstannyl)methanol** for Organic Synthesis and Polymers [hqsqchem.com]
- 4. **(TRIBUTYLSTANNYL)METHANOL** CAS#: 27490-33-1 [chemicalbook.com]

- 5. (Tributylstanny)methanol | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Tributylstanny)methanol: A Comprehensive Technical Guide for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3082698#tributylstanny-methanol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com